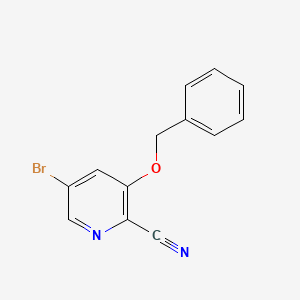

3-(Benzyloxy)-5-bromopicolinonitrile

描述

Structure

3D Structure

属性

分子式 |

C13H9BrN2O |

|---|---|

分子量 |

289.13 g/mol |

IUPAC 名称 |

5-bromo-3-phenylmethoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C13H9BrN2O/c14-11-6-13(12(7-15)16-8-11)17-9-10-4-2-1-3-5-10/h1-6,8H,9H2 |

InChI 键 |

CEPUJZYLEQUYSL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)C#N |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy 5 Bromopicolinonitrile

Transformations Involving the Nitrile Functionality

The nitrile group in 3-(benzyloxy)-5-bromopicolinonitrile is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and primary amines. Furthermore, its π-system can participate in cycloaddition and annulation reactions to construct more complex heterocyclic systems.

Hydrolytic Conversions to Carboxylic Acids and Amides

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or alkaline conditions to yield carboxylic acids or their corresponding salts. The reaction typically proceeds through an amide intermediate. By carefully controlling the reaction conditions, it is possible to isolate the amide as the primary product.

Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to produce the free carboxylic acid and an ammonium salt. For this compound, this would yield 3-(benzyloxy)-5-bromopicolinic acid.

In contrast, alkaline hydrolysis, achieved by heating the nitrile with an aqueous solution of a base like sodium hydroxide, initially forms the salt of the carboxylic acid (e.g., sodium 3-(benzyloxy)-5-bromopicolinate) and ammonia gas. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

The controlled, partial hydrolysis to the corresponding amide, 3-(benzyloxy)-5-bromopicolinamide, can be achieved under specific conditions, often employing milder reaction parameters or specific reagents that favor the formation and stability of the amide intermediate.

Table 1: Plausible Hydrolytic Conversion Products of this compound

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | Dilute HCl, heat | 3-(Benzyloxy)-5-bromopicolinic acid |

| This compound | 1. NaOH(aq), heat; 2. H3O+ | 3-(Benzyloxy)-5-bromopicolinic acid |

| This compound | Controlled hydrolysis (e.g., milder acid/base, specific catalysts) | 3-(Benzyloxy)-5-bromopicolinamide |

Reductive Pathways to Primary Amine Derivatives

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Several reductive methods can be employed for the conversion of this compound to (3-(benzyloxy)-5-bromopyridin-2-yl)methanamine.

Catalytic hydrogenation is a common and efficient method for this transformation. Reagents such as Raney nickel or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used. However, care must be taken to avoid the competing dehalogenation of the bromo substituent and the hydrogenolysis of the benzyloxy group, which can occur under harsh hydrogenation conditions. The use of specific catalyst inhibitors or carefully controlled reaction parameters can minimize these side reactions.

Alternatively, chemical reduction using hydride reagents offers another route. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles, they may lack the necessary chemoselectivity to preserve the other functional groups in the molecule. Milder and more selective reducing agents, such as borane complexes (e.g., BH₃·THF) or sodium borohydride in the presence of a Lewis acid, can be employed to achieve the desired transformation while leaving the benzyloxy and bromo groups intact.

Table 2: Potential Reductive Methods for this compound

| Reagent | Potential Advantages | Potential Challenges |

|---|---|---|

| H2, Raney Ni or Pd/C | High efficiency | Risk of dehalogenation and debenzylation |

| BH₃·THF | Good selectivity for the nitrile group | Requires careful handling |

| NaBH₄ / Lewis Acid | Milder conditions, good selectivity | Optimization of Lewis acid and conditions may be needed |

Cycloaddition and Heterocyclic Annulation Reactions

The nitrile group of this compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction involves a 1,3-dipole, such as an azide or a nitrone, reacting with the carbon-nitrogen triple bond to form a five-membered heterocyclic ring. uchicago.eduslideshare.net For instance, reaction with an azide would yield a tetrazole-substituted pyridine (B92270).

Furthermore, the 2-cyano-substituted pyridine core is a valuable precursor for the synthesis of fused heterocyclic systems through annulation reactions. These reactions typically involve the reaction of the nitrile group and an adjacent ring position with a binucleophilic reagent to construct a new ring fused to the pyridine core. For example, reaction with hydrazine could lead to the formation of a fused pyrazolopyridine, while reaction with hydroxylamine could yield a fused isoxazolopyridine. These annulation strategies provide a powerful tool for the construction of novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. nih.govmdpi.comorganic-chemistry.orgnih.gov

Reactivity Profile of the Benzyloxy Substituent

The benzyloxy group in this compound serves a dual role. It can act as a leaving group in nucleophilic substitution reactions under certain conditions and, more commonly, functions as a protecting group for the 3-hydroxy functionality, which can be strategically removed during a multi-step synthesis.

Nucleophilic Displacement Reactions of the Benzyloxy Group

While the benzyloxy group is generally a stable ether linkage, it can be cleaved under strongly acidic conditions or by treatment with certain Lewis acids. Reagents such as hydrogen bromide (HBr) or boron trichloride (BCl₃) can effect the cleavage of the benzyl (B1604629) ether to yield the corresponding 3-hydroxypicolinonitrile derivative. semanticscholar.orgresearchgate.netorganic-chemistry.org The mechanism of this cleavage often involves the protonation or coordination of the ether oxygen, followed by nucleophilic attack on the benzylic carbon by the counterion (e.g., bromide) or another nucleophile present in the reaction mixture.

It is important to note that direct nucleophilic aromatic substitution where the benzyloxy group acts as a leaving group from the pyridine ring is generally not favored under standard conditions. The pyridine ring would typically require activation, for instance, by N-alkylation to form a pyridinium salt, to facilitate such a substitution. nih.gov

Strategic Utility as a Protecting Group in Multi-step Syntheses

The most significant role of the benzyloxy group in the context of this compound is as a protecting group for a 3-hydroxy substituent. wikipedia.orgnih.gov Benzyl ethers are widely used as protecting groups due to their stability under a variety of reaction conditions, including those that are basic, mildly acidic, and involve many oxidizing and reducing agents.

The primary method for the deprotection of a benzyl ether is catalytic hydrogenolysis. nih.gov This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. This method is highly efficient and generally proceeds under mild conditions, affording the deprotected alcohol (3-hydroxy-5-bromopicolinonitrile) and toluene (B28343) as a byproduct. The chemoselectivity of this deprotection is a key consideration, as the bromo substituent can also be susceptible to reduction under certain hydrogenolysis conditions. Careful selection of the catalyst and reaction parameters is crucial to ensure the selective removal of the benzyl group while preserving the C-Br bond.

The strategic use of the benzyloxy protecting group allows for a wide range of chemical transformations to be performed on other parts of the molecule, such as the nitrile or the bromo substituent, without affecting the hydroxyl group. The facile removal of the benzyl group at a later stage of the synthesis makes it an invaluable tool in the construction of complex substituted pyridines.

Controlled Cleavage and Oxidative Transformations

The benzyloxy group in this compound represents a versatile functionality that can be strategically cleaved under controlled conditions to reveal a hydroxyl group. This transformation is a key step in the synthesis of various derivatives, as the unmasked hydroxyl group can be further functionalized. One common method for the cleavage of benzyloxy ethers is through catalytic hydrogenation. For instance, treatment with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst effectively removes the benzyl group, yielding 5-bromo-3-hydroxypicolinonitrile.

Another approach for debenzylation involves the use of strong acids, such as boron tribromide (BBr3). A solution of N-(benzyloxy)-5-((5-(4-(trifluoromethyl)phenyl)oxazol-2-yl)amino)picolinamide in dry dichloromethane (DCM) at 0 °C can be treated with BBr3, followed by stirring at room temperature, to achieve cleavage of the benzyloxy group google.com.

While specific oxidative transformations of this compound are not extensively detailed in the available literature, the pyridine ring itself is generally resistant to oxidation. However, the molecule can be designed to undergo oxidative coupling reactions at other positions, following initial functionalization.

Cross-Coupling and Functionalization at the Bromine Position

The bromine atom at the 5-position of the picolinonitrile ring is a key handle for a variety of cross-coupling and functionalization reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these reactions are highly effective for modifying the pyridine core.

The Suzuki-Miyaura coupling , which couples an organoboron reagent with an organic halide, is a widely used transformation. In a typical reaction, this compound can be reacted with an aryl or heteroaryl boronic acid or boronic ester in the presence of a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), and a base (e.g., K2CO3, Cs2CO3) in a suitable solvent system like dioxane/water or DMF. This reaction would yield the corresponding 5-aryl- or 5-heteroaryl-3-(benzyloxy)picolinonitrile derivative. The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product and regenerate the catalyst youtube.com.

The Heck reaction provides a means to introduce alkenyl groups by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would lead to the formation of 3-(benzyloxy)-5-vinylpicolinonitrile derivatives.

The Sonogashira coupling enables the introduction of alkynyl moieties. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a base like triethylamine. This reaction is instrumental in the synthesis of precursors for more complex heterocyclic systems.

A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Base | 5-Aryl-3-(benzyloxy)picolinonitrile |

| Heck | H2C=CHR | Pd(OAc)2, P(o-tol)3 | 5-Alkenyl-3-(benzyloxy)picolinonitrile |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI | 5-Alkynyl-3-(benzyloxy)picolinonitrile |

In addition to palladium, nickel-based catalytic systems have emerged as powerful alternatives for cross-coupling reactions, often offering complementary reactivity and the ability to couple challenging substrates. Nickel catalysts are known to be more cost-effective and can facilitate the coupling of aryl bromides with a variety of partners, including organozinc, organomagnesium (Grignard), and organoboron reagents. For this compound, a nickel-catalyzed reductive cross-coupling could be employed to introduce alkyl groups, a transformation that can be challenging with palladium catalysts nih.gov. For instance, coupling with an alkyl bromide in the presence of a nickel catalyst and a reducing agent can furnish the 5-alkyl derivative nih.gov.

Photoredox catalysis, often in combination with nickel catalysis (dual catalysis), has opened up new avenues for cross-coupling reactions under mild conditions acs.org. This approach utilizes a photocatalyst that, upon irradiation with visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates. These radicals can then participate in a nickel-catalyzed cross-coupling cycle. For this compound, a photoredox/nickel dual-catalyzed reaction could enable the coupling with alkyltrifluoroborates or other radical precursors to form C(sp²)-C(sp³) bonds acs.org. This methodology is tolerant of a wide range of functional groups acs.orgwordpress.comnih.gov.

The pyridine ring in this compound is rendered electron-deficient by the presence of the electron-withdrawing nitrile group. This electronic feature makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), where the bromine atom can act as a leaving group wikipedia.orglibretexts.org. The reaction is further facilitated by the activation provided by the ring nitrogen atom wikipedia.org.

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex libretexts.org. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrile group and the nitrogen atom wikipedia.orglibretexts.org. Subsequent departure of the bromide ion yields the substituted product. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromine atom under suitable basic conditions. For example, reaction with sodium methoxide in methanol would be expected to yield 3-(benzyloxy)-5-methoxypicolinonitrile. The efficiency of SNAr reactions on heteroaromatic systems like pyridine is often greater than on their carbocyclic analogues due to the ability of the heteroatom to stabilize the intermediate wikipedia.org.

Intramolecular Cyclizations and Skeletal Rearrangements

The versatile functional groups of this compound make it a valuable precursor for the synthesis of fused heterocyclic systems. Through a sequence of reactions, the nitrile and benzyloxy groups, along with substituents introduced at the bromine position, can participate in intramolecular cyclization reactions.

For example, after a Sonogashira coupling to introduce an alkynyl group at the 5-position, the resulting 5-alkynyl-3-(benzyloxy)picolinonitrile could potentially undergo an intramolecular cyclization. Depending on the reaction conditions and the nature of the alkyne substituent, this could lead to the formation of furo[2,3-b]pyridine or thieno[2,3-b]pyridine derivatives if the benzyloxy group is first converted to a hydroxyl or thiol, respectively organic-chemistry.org.

Furthermore, the nitrile group itself is a versatile handle for constructing fused rings. For instance, it can react with adjacent functional groups introduced via cross-coupling reactions. A common strategy involves the introduction of a suitable ortho-substituted aryl group at the 5-position via a Suzuki coupling. Subsequent intramolecular reaction between the nitrile and the ortho-substituent (e.g., an amino or hydroxyl group) can lead to the formation of polycyclic aromatic systems containing a pyridine ring. Such intramolecular cyclizations are a powerful strategy for the rapid assembly of complex heterocyclic scaffolds scielo.brnih.govnih.gov.

Rearrangement Reactions Involving the Picolinonitrile Core

The picolinonitrile framework, particularly when substituted with activating groups, is susceptible to rearrangement reactions that can lead to significant alterations of the pyridine ring. While specific studies on this compound are not extensively documented in the literature, the chemical behavior of similarly substituted pyridine and other nitrogen-containing heterocyclic systems provides a strong basis for predicting its reactivity. Two principal rearrangement pathways are of significant mechanistic interest in this context: the Dimroth rearrangement and the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

The Dimroth rearrangement is a well-established isomerization process in many nitrogen-containing heterocycles, including certain pyridine derivatives. wikipedia.org This reaction typically involves the exchange of an endocyclic ring nitrogen atom with an exocyclic nitrogen atom of a substituent, such as an imino group. For a derivative like this compound, a Dimroth-type rearrangement would necessitate prior transformation of the cyano group into a suitable nitrogen-containing functionality, for instance, an N-substituted amidine.

A plausible, albeit theoretical, sequence for a Dimroth rearrangement involving a derivative of this compound is initiated by the reaction of the nitrile with a primary amine to form an N-alkyl-3-(benzyloxy)-5-bromopicolinimidamide. Under appropriate conditions, typically thermal or acid/base catalysis, the exocyclic imino nitrogen can then add to the C6 position of the pyridine ring. This is followed by a ring-opening step, breaking the N1-C6 bond to yield an open-chain intermediate. Subsequent rotation around the C5-C6 bond and recyclization through the attack of the terminal nitrogen onto the C2 carbon, followed by the elimination of the original ring nitrogen (which has become an exocyclic amino group), would complete the rearrangement. This would result in a 2-alkylamino-3-(benzyloxy)-5-bromopyridine, where the original cyano and ring nitrogens have effectively swapped places with the exocyclic nitrogen of the intermediate imidamide. A 2022 study on the reaction of ylideneketonitriles with primary amines demonstrated the formation of 2-N-alkylated-3,5-trisubstituted pyridines, confirming the viability of the Dimroth rearrangement in the pyridine core. tandfonline.comresearchgate.net

The ANRORC mechanism represents another potential rearrangement pathway for this compound, particularly under the influence of strong nucleophiles like alkali metal amides (e.g., potassium amide in liquid ammonia). wikipedia.orgnih.gov This mechanism is a type of nucleophilic substitution that proceeds through a ring-opened intermediate.

In the context of this compound, an ANRORC-type reaction would likely be initiated by the addition of a potent nucleophile, such as the amide ion, to one of the electron-deficient carbons of the pyridine ring. The presence of the electron-withdrawing cyano group at C2 and the nitrogen heteroatom makes the C6 and C2 positions susceptible to nucleophilic attack. Following the initial addition, the pyridine ring can undergo cleavage. For instance, if the attack occurs at C6, the N1-C6 bond could break, leading to a ring-opened acyclic intermediate. This intermediate would contain the original picolinonitrile framework in a linearized form. Subsequent intramolecular cyclization, driven by the attack of a terminal nitrogenous group onto the cyano carbon, would lead to the formation of a new heterocyclic ring. This process often results in the expulsion of a substituent, and in some cases, can lead to a "degenerate" ring transformation where the final product has the same ring system as the starting material but with an exchange of atoms. Isotopic labeling studies on pyrimidine (B1678525) systems have provided definitive evidence for this type of atom scrambling during ANRORC reactions. knu.ua

While direct experimental data for this compound is scarce, the established principles of these rearrangement reactions in analogous heterocyclic systems suggest that its picolinonitrile core possesses latent reactivity that could be exploited for the synthesis of novel pyridine derivatives.

Table 1: Theoretical Rearrangement Reactions of a this compound Derivative

| Rearrangement Type | Starting Material Derivative | Key Reagents/Conditions | Plausible Intermediate(s) | Expected Product |

| Dimroth | N-Alkyl-3-(benzyloxy)-5-bromopicolinimidamide | Heat or Acid/Base Catalysis | Open-chain amidine | 2-Alkylamino-3-(benzyloxy)-5-bromopyridine |

| ANRORC | This compound | KNH₂ in liquid NH₃ | Ring-opened cyano-containing species | Potentially a substituted aminopyridine or a rearranged heterocyclic system |

Role As a Strategic Synthetic Intermediate and Molecular Building Block

Precursor in the Synthesis of Bioactive Molecules and Pharmaceutical Scaffolds

The quest for novel therapeutic agents often relies on the efficient synthesis of libraries of complex molecules for biological screening. 3-(Benzyloxy)-5-bromopicolinonitrile provides a pre-functionalized scaffold that accelerates this process, enabling the systematic exploration of chemical space around a privileged heterocyclic core.

Modern drug discovery programs depend on the ability to rapidly synthesize and test a multitude of structurally diverse compounds. iapchem.org The use of versatile building blocks like this compound is central to this strategy. The "benzyloxy" moiety itself is recognized as a key pharmacophore in the design of inhibitors for enzymes such as monoamine oxidase (MAO), which are implicated in neurological disorders. nih.govnih.gov The presence of this group, combined with reactive sites for modification, allows for the generation of focused compound libraries. For example, the bromine atom can be readily substituted via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of aryl, heteroaryl, or alkyl groups. This systematic modification is crucial for establishing structure-activity relationships (SAR) and optimizing the potency and selectivity of drug candidates. nih.gov

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural core of a vast number of FDA-approved drugs. nih.gov These scaffolds, which include pyridines, quinoxalines, and thienopyridines, exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov

This compound is an ideal precursor for constructing more complex nitrogen-containing heterocyclic systems. The pyridine (B92270) ring serves as the initial foundation, while the strategically placed nitrile and bromo substituents act as anchor points for annulation (ring-forming) reactions. For instance, the nitrile group can participate in cyclization reactions to form fused pyrimidine (B1678525) or pyridone rings, while the bromo group enables the construction of bicyclic systems like the thieno[2,3-b]pyridines, a class of compounds known for their potent anti-proliferative activity against various cancer cell lines. mdpi.comnih.govresearchgate.net The versatility of this building block allows for the creation of diverse and complex heterocyclic scaffolds essential for modern medicinal chemistry. researchgate.netfrontiersin.org

Table 1: Synthetic Utility of Reactive Sites in this compound

| Reactive Site | Position | Potential Transformations | Resulting Structures |

|---|---|---|---|

| Bromo Group | C5 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings | Bi-aryl systems, Alkylated/alkenylated pyridines, Aryl-amines |

| Nitrile Group | C2 | Hydrolysis, Reduction, Cycloaddition, Addition of nucleophiles | Picolinic acids, Aminomethyl-pyridines, Fused heterocycles (e.g., tetrazoles), Amidines |

| Pyridine Ring | - | N-oxidation, Electrophilic substitution (under harsh conditions) | Pyridine N-oxides, Further functionalized pyridines |

Application in Advanced Material Science and Polymer Chemistry

While the primary application of this compound is in medicinal chemistry, its structural motifs are also relevant to materials science. Heterocyclic compounds, particularly those with extended π-conjugated systems, are integral to the development of functional organic materials.

Nicotinonitrile derivatives are recognized for their potential applications in nonlinear optics (NLO) and as components of organic light-emitting devices (OLEDs). researchgate.net The pyridine ring in this compound is an electron-deficient aromatic system that can be incorporated into larger conjugated structures. The bromo and cyano groups serve as versatile handles for polymerization reactions or for grafting the molecule onto other platforms. Through reactions like Sonogashira coupling, the bromo-substituted pyridine can be linked to alkyne units, extending the π-conjugation and creating materials with tailored photophysical properties. researchgate.net The inherent polarity and potential for intermolecular interactions (e.g., π-π stacking) make such derivatives interesting candidates for creating novel organic semiconductors and fluorescent materials.

Contribution to the Construction of Complex Organic Architectures

Beyond its role in creating focused libraries of drug-like molecules, this compound is a key player in the synthesis of intricate, multi-cyclic organic structures.

The synthesis of complex natural products and other polycyclic systems often requires a convergent approach, where pre-functionalized fragments are assembled in a controlled manner. The distinct reactivity of the bromo and nitrile groups in this compound allows for its strategic and sequential integration into larger molecular frameworks. For example, a Suzuki coupling could first be performed at the bromine site to attach a large fragment, followed by a multi-component reaction involving the nitrile group to build another fused ring. researchgate.net This controlled, stepwise approach is essential for building complex, three-dimensional architectures like quinoxalines and chromane (B1220400) derivatives, which are found in numerous bioactive compounds. cimap.res.inunimi.it This makes the title compound a valuable tool for synthetic chemists aiming to construct sophisticated and functionally rich polycyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers profound insights into the molecular structure, connectivity, and electronic environment of 3-(Benzyloxy)-5-bromopicolinonitrile. These techniques are indispensable for confirming the identity and purity of the synthesized compound.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to each unique proton environment. The aromatic protons of the picolinonitrile ring and the benzyl (B1604629) group would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The methylene (B1212753) protons (-CH₂-) of the benzyloxy group would likely produce a characteristic singlet or a pair of doublets around δ 5.0-5.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. Key expected signals would include those for the nitrile carbon (C≡N) in a highly deshielded region (around δ 115-120 ppm), the carbons of the pyridine (B92270) and benzene (B151609) rings, and the methylene carbon of the benzyloxy linker.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals. COSY spectra would establish proton-proton coupling networks, confirming the connectivity of adjacent protons within the aromatic rings. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons on both rings, a distinct signal for the benzylic methylene protons. |

| ¹³C NMR | Resonances for the nitrile carbon, aromatic carbons, and the benzylic methylene carbon. |

| 2D-NMR (COSY, HSQC) | Correlation peaks establishing H-H and C-H connectivities for unambiguous signal assignment. |

High-Resolution Mass Spectrometry (HRMS) and Ionization Techniques (e.g., ESI-TOF)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, a precise mass-to-charge ratio (m/z) of the molecular ion can be measured.

For this compound (C₁₃H₉BrN₂O), HRMS would be used to confirm its molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The experimentally measured accurate mass would be compared to the calculated theoretical mass, with a match within a few parts per million (ppm) providing strong evidence for the correct elemental composition.

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups. In the analysis of this compound, the IR spectrum would be expected to show several characteristic absorption bands. A sharp, strong peak around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage would likely appear in the 1200-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound. The UV-Vis spectrum would be expected to display absorption maxima (λ_max) characteristic of the π → π* electronic transitions within the benzenoid and pyridine ring systems. msu.edu The position and intensity of these bands provide information about the extent of conjugation and the electronic nature of the molecule.

Crystallographic Analysis and Solid-State Structural Investigations

While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. uni-ulm.de If a suitable single crystal of this compound can be grown, this technique can provide a complete three-dimensional model of the molecule. The analysis would yield precise bond lengths, bond angles, and torsion angles. uol.de Furthermore, it would reveal crucial information about the conformation of the molecule, such as the orientation of the benzyloxy group relative to the picolinonitrile ring. The resulting crystal structure would also detail the intermolecular interactions, such as stacking or hydrogen bonding, that govern the packing of molecules in the crystal lattice. This level of structural detail is paramount for understanding the physical properties of the compound and for applications in materials science and drug design.

Analysis of Intermolecular Interactions

π-π Stacking:

The aromatic rings present in this compound, namely the pyridine and the benzene rings of the benzyloxy group, are capable of engaging in π-π stacking interactions. researchgate.netresearchgate.netnih.gov These interactions are a significant contributor to the stabilization of the crystal lattice. The stacking can occur in various geometries, such as parallel-displaced or T-shaped arrangements, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å. researchgate.net In pyridine-containing structures, antiparallel-displaced geometries are often favored due to favorable electrostatic interactions. researchgate.net The presence of both an electron-rich benzene ring and a somewhat electron-deficient bromopyridine ring could lead to donor-acceptor type π-π stacking, further enhancing the stability of the crystal packing. rsc.org

Halogen Bonding:

The bromine atom at the 5-position of the picolinonitrile ring is a potential halogen bond donor. nih.govnih.govacs.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In the crystal structure of this compound, the bromine atom can form halogen bonds with nucleophilic atoms such as the nitrogen of the nitrile group or the pyridine ring of a neighboring molecule. researchgate.netsemanticscholar.org The strength of these interactions is influenced by the electron-withdrawing nature of the pyridine ring, which enhances the positive electrostatic potential on the bromine atom. nih.govresearchgate.net Studies on 2,5-dihalopyridines have demonstrated the formation of C—X···N halogen bonds, which play a significant role in the formation of supramolecular networks. researchgate.netsemanticscholar.org

Hydrogen Bonding:

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| π-π Stacking | Pyridine ring, Benzene ring | Pyridine ring, Benzene ring | Major stabilizing force, influences lamellar structures. |

| Halogen Bonding | C-Br | Pyridine-N, Nitrile-N | Directional control of supramolecular assembly. |

| Hydrogen Bonding | C-H | Pyridine-N, Nitrile-N, Benzene ring (π-system) | Contributes to the cohesion of the crystal lattice. |

Polymorphism and Solid-State Conformations

Polymorphism:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The existence of polymorphism in this compound is plausible due to the molecule's conformational flexibility, particularly around the benzyloxy group, and the variety of intermolecular interactions it can form. researchgate.net The interplay between π-π stacking, halogen bonding, and hydrogen bonding can lead to different packing arrangements, resulting in multiple crystalline forms. The specific crystallization conditions, such as solvent and temperature, can influence which polymorph is obtained.

Solid-State Conformations:

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Detailed quantum chemical calculations specifically for 3-(Benzyloxy)-5-bromopicolinonitrile are not extensively available in the public domain. However, the principles of Density Functional Theory (DFT) provide a robust framework for predicting its electronic structure and reactivity. DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry of similar aromatic compounds. jocpr.com These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

For a molecule like this compound, DFT can be used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. mu-varna.bg A smaller energy gap generally suggests higher reactivity. mu-varna.bg Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis, another component of quantum chemical calculations, can provide insights into charge distribution, intramolecular interactions, and the nature of the chemical bonds within the molecule. nih.gov For this compound, NBO analysis could reveal the extent of electron delocalization across the pyridine (B92270) and benzene (B151609) rings and the influence of the electron-withdrawing bromine and cyano groups, as well as the benzyloxy group, on the electronic environment of the molecule.

Interactive Data Table: Predicted Quantum Chemical Parameters This table represents typical parameters that would be obtained from DFT calculations for an aromatic molecule of this nature. The values are illustrative and not based on specific experimental data for this compound.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule |

| Total Energy | Varies | Ground state energy of the molecule |

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not readily found in published literature, this computational technique is a powerful tool for understanding the dynamic behavior of molecules. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations could be employed to study its behavior in different solvent environments, which is crucial for understanding its solubility and transport properties. frontiersin.org These simulations can also reveal the flexibility of the benzyloxy group and its preferred orientations relative to the picolinonitrile ring system. Such information is vital for understanding how the molecule might interact with biological targets or other chemical species. escholarship.orgrsc.org

In the context of drug discovery, MD simulations are often used to study the binding of a ligand to a protein. nih.gov If this compound were being investigated as a potential therapeutic agent, MD simulations could model its interaction with a target protein, providing insights into the stability of the ligand-protein complex and the key residues involved in binding. rsc.org

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the characterization of new compounds. For this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. jocpr.com By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. researchgate.net Similarly, theoretical NMR chemical shifts can be computed to assist in the interpretation of experimental NMR spectra. epstem.net

The prediction of reaction pathways is another significant application of computational chemistry. numberanalytics.comnih.gov By mapping the potential energy surface, it is possible to identify transition states and intermediates for a given chemical reaction. arxiv.org For instance, computational studies could elucidate the mechanism of synthesis of this compound or predict its reactivity in various chemical transformations. These studies can provide valuable information on reaction kinetics and thermodynamics, helping to optimize reaction conditions. rsc.org

Conformational Analysis and Molecular Topology Studies

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. The rotation around the C-O-C bonds of the benzyloxy group can lead to different conformers with varying energies. Computational methods can be used to perform a systematic search for low-energy conformers and to determine their relative populations. This information is critical as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Molecular topology studies involve the characterization of the molecule's structure through topological indices. These indices are numerical descriptors that quantify different aspects of the molecular structure, such as size, shape, and branching. While no specific molecular topology studies on this compound have been identified, these methods are often used in quantitative structure-activity relationship (QSAR) studies to correlate the molecular structure with biological activity or physical properties.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides powerful tools for the detailed elucidation of reaction mechanisms at the molecular level. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. numberanalytics.com This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics.

For reactions involving this compound, computational approaches could be used to investigate various mechanistic possibilities. For example, in a nucleophilic aromatic substitution reaction, calculations could determine whether the reaction proceeds via a Meisenheimer complex or other intermediates. These computational insights can be invaluable for rationalizing experimental observations and for designing more efficient synthetic routes.

Advanced Research Applications and Future Perspectives

Exploration of Emerging Synthetic Methodologies

The synthesis of complex heterocyclic molecules like 3-(Benzyloxy)-5-bromopicolinonitrile is increasingly benefiting from modern synthetic techniques that offer greater efficiency, control, and sustainability compared to traditional methods.

Photoredox Catalysis : This methodology uses visible light to initiate chemical reactions, providing a powerful tool for forming C-C and C-heteroatom bonds under mild conditions. For pyridine (B92270) derivatives, photoredox catalysis can enable novel C-H functionalization pathways, potentially allowing for the direct introduction of substituents onto the pyridine ring, bypassing classical multi-step sequences. This approach avoids harsh reagents and offers high regioselectivity, which is crucial for manipulating complex scaffolds.

Electrochemistry : Electrochemical synthesis represents a green and efficient alternative for driving redox reactions. In the context of this compound, electrochemistry could be employed for C-H amination or for facilitating coupling reactions at the bromine-substituted position. By using electrons as a traceless reagent, electrochemical methods can minimize waste and provide precise control over reaction conditions.

Flow Chemistry : Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction optimization. nih.gov For the synthesis of pharmaceutical intermediates, flow reactors provide superior heat and mass transfer, allowing for the safe use of hazardous reagents or unstable intermediates. nih.gov This technology could be applied to the multi-step synthesis of this compound and its derivatives, enabling rapid production and purification.

| Synthetic Methodology | Potential Application to this compound | Advantages |

| Photoredox Catalysis | C-H functionalization of the pyridine ring; Cross-coupling reactions. | Mild reaction conditions, high regioselectivity, use of visible light. |

| Electrochemistry | C-H amination, reduction of the nitrile group, electrochemical coupling. | Green (uses electrons as reagents), precise control, minimizes waste. |

| Flow Chemistry | Scalable and safe multi-step synthesis of the core structure and its derivatives. | Enhanced safety, improved heat/mass transfer, rapid optimization. nih.gov |

Rational Design of Novel Chemical Scaffolds and Derivatives for Targeted Applications

The structural features of this compound make it an excellent starting point for the rational design of new molecules with tailored properties. The pyridine ring is a common motif in pharmaceuticals, while the benzyloxy group can modulate lipophilicity and engage in specific binding interactions, such as π-π stacking. nih.gov

The design process often begins with a lead compound, such as a nicotinonitrile derivative, which can be systematically modified to enhance its biological activity. nih.gov For instance, the bromine atom on the picolinonitrile ring serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. chempanda.comresearchgate.net This allows for the systematic exploration of the chemical space around the core scaffold to identify derivatives with improved potency and selectivity for specific biological targets.

Interdisciplinary Research with Biological Systems

The integration of chemistry with biology is crucial for understanding how molecules like this compound interact with biological targets.

Enzyme-Inhibitor Interaction Studies : The benzyloxy pharmacophore has been identified as a key structural element in various enzyme inhibitors, including monoamine oxidase B (MAO-B) inhibitors. nih.gov Derivatives of this compound could be designed and synthesized to probe the active sites of various enzymes. Kinetic studies and structural biology techniques like X-ray crystallography can elucidate the precise binding modes and interactions, guiding further optimization. nih.gov

Structure-Activity Relationship (SAR) : SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence biological activity. By creating a library of derivatives of this compound and testing their effects in biological assays, researchers can build robust SAR models. nih.gov For example, modifying the substituent on the benzyl (B1604629) ring or replacing the bromine with different groups can systematically probe interactions with a target protein, leading to compounds with enhanced therapeutic potential. nih.gov

Integration into Supramolecular Chemistry and Nanomaterials Research

The unique electronic and structural properties of the this compound scaffold lend themselves to applications in materials science.

Supramolecular Chemistry : The aromatic pyridine and benzene (B151609) rings can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are the foundation of supramolecular assembly. wikipedia.org The nitrogen atom of the pyridine ring can also act as a ligand to coordinate with metal ions, enabling the construction of complex, self-assembled architectures like metallocycles. wikipedia.org These organized structures have potential applications in catalysis, sensing, and molecular recognition.

Nanomaterials Research : Aromatic compounds are frequently used to functionalize the surface of nanomaterials, modifying their properties for specific applications. nih.govsemanticscholar.org For example, derivatives of this compound could be anchored to gold or iron oxide nanoparticles to create functionalized bionanomaterials for drug delivery or bio-imaging. nih.govobrien-research.org The ability of aromatic molecules to interact with the surface of nanomaterials can be tailored by altering their functional groups. semanticscholar.org Furthermore, nanotechnology is being explored to enhance the delivery and efficacy of bioactive compounds in agricultural applications. mdpi.com

Investigation of Unexplored Reactivity Profiles and Selectivity Control

While the reactivity of the bromine atom in bromopyridines is well-established for cross-coupling reactions, there remains significant potential to explore novel transformations and achieve greater control over reaction selectivity. researchgate.netwikipedia.org

Direct C-H functionalization of the pyridine ring is a major area of modern organic chemistry. bohrium.comnih.gov Developing methods to selectively functionalize the C-4 or C-6 positions of the this compound core, while the C-5 position is blocked by bromine, presents a significant synthetic challenge. researchgate.netresearchgate.net Achieving such selectivity would open up new avenues for creating highly substituted and complex pyridine derivatives. nih.govnih.gov This would involve overcoming the inherent electronic properties of the pyridine ring through strategies like directed metalation or the use of specific ligands and catalysts. bohrium.com

| Reactive Site | Known Reactions | Unexplored Potential |

| C5-Br Bond | Suzuki, Buchwald-Hartwig, Negishi coupling. researchgate.netchemicalbook.com | Sonogashira coupling, cyanation, other transition-metal-catalyzed reactions. |

| Pyridine Ring C-H Bonds | Limited direct functionalization. | Regioselective C-4 or C-6 C-H activation, borylation, or arylation. nih.govresearchgate.net |

| Nitrile Group (-CN) | Hydrolysis to carboxylic acid, reduction to amine. | Cycloaddition reactions, transition metal-mediated transformations. |

| Benzyloxy Group | Cleavage via hydrogenolysis. | Functionalization of the benzyl ring, ortho-metalation. |

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound and its derivatives is an important goal for future research.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and increase yields compared to conventional heating. mdpi.comajrconline.org This technique has been successfully applied to the synthesis of various pyridine derivatives, offering an efficient and environmentally friendly method. acs.orgnih.govresearchgate.net

Use of Greener Solvents and Catalysts : Replacing hazardous organic solvents with greener alternatives like water or ionic liquids can significantly improve the environmental profile of a synthesis. rsc.org The development of recyclable catalysts, such as nanoparticles, can also contribute to more sustainable chemical production. nih.govscilit.com Multi-component reactions, which combine several starting materials in a single step, further enhance efficiency and reduce waste. scilit.com

常见问题

Basic: What synthetic strategies are employed to prepare 3-(Benzyloxy)-5-bromopicolinonitrile, and how are reaction conditions optimized?

Answer:

The synthesis typically involves regioselective bromination and benzyloxy group introduction. Key steps include:

- Bromination: Controlled bromination of picolinonitrile derivatives using reagents like N-bromosuccinimide (NBS) under low-temperature conditions (e.g., 0–5°C) to avoid over-bromination .

- Benzyloxy Protection: Reaction with benzyl chloride or benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyloxy group. Solvent choice (e.g., DMF or THF) impacts yield due to solubility differences .

- Optimization: Reaction efficiency depends on temperature control, stoichiometric ratios, and catalytic additives (e.g., phase-transfer catalysts). For example, excess benzylating agents may lead to byproducts, requiring careful monitoring via TLC or HPLC .

Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric Effects: The benzyloxy group at the 3-position creates steric hindrance, slowing down Suzuki-Miyaura couplings at the 5-bromo position. Bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) are often required to overcome this .

- Electronic Effects: The electron-withdrawing nitrile group activates the bromine at the 5-position for nucleophilic aromatic substitution (SNAr), while the benzyloxy group’s electron-donating nature may deactivate adjacent positions. Computational studies (DFT) can predict reactivity trends .

- Case Study: In Pd-catalyzed couplings, the 5-bromo site exhibits higher reactivity than analogous 6-bromo isomers due to reduced steric clash with the catalyst .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyloxy proton signals at δ 4.8–5.2 ppm; aromatic protons split due to bromine’s deshielding effect) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ for C₁₃H₁₀BrN₂O: ~325.0 m/z) .

- X-ray Crystallography: Resolves ambiguities in substitution patterns, particularly for polymorphic forms or stereochemical anomalies .

Advanced: What challenges arise in achieving regioselective functionalization of polyhalogenated picolinonitriles, and how are they addressed?

Answer:

- Competing Reactivity: Bromine and nitrile groups may direct electrophilic substitutions unpredictably. For example, nitriles activate meta positions, while bromine directs ortho/para. Computational modeling (e.g., Hirshfeld charge analysis) guides reagent selection .

- Mitigation Strategies:

- Case Study: In this compound, the nitrile’s electron-withdrawing effect dominates, making the 5-bromo site more reactive than the 3-benzyloxy site in SNAr reactions .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Pharmaceutical Intermediates: Serves as a precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) via cross-coupling to introduce aryl/heteroaryl groups .

- Biological Probes: The bromine atom enables radiolabeling (e.g., ⁷⁶Br for PET imaging) to study target engagement .

- Structure-Activity Relationship (SAR) Studies: Modifications at the 5-position (bromine replacement) correlate with potency in anti-inflammatory assays .

Advanced: How do solvent polarity and catalyst choice impact the catalytic deprotection of the benzyloxy group in this compound?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in hydrogenolysis (Pd/C, H₂), while non-polar solvents (e.g., toluene) favor radical pathways, risking nitrile degradation .

- Catalyst Optimization: Pd(OH)₂/C (Pearlman’s catalyst) selectively removes benzyl groups without reducing the nitrile. Additives like acetic acid enhance selectivity by protonating reactive intermediates .

- Mechanistic Insight: Kinetic studies show benzyloxy deprotection follows pseudo-first-order kinetics, with activation energy ~50 kJ/mol under standard conditions .

Basic: How is the purity of this compound validated for use in sensitive reactions?

Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) identifies impurities at levels <0.1%. Reverse-phase C18 columns resolve nitrile byproducts .

- Elemental Analysis: Matches calculated C, H, N, and Br percentages (±0.3%) confirm stoichiometric integrity .

- Thermogravimetric Analysis (TGA): Detects solvent residues or decomposition products above 98% purity .

Advanced: What computational tools predict the metabolic stability of this compound derivatives?

Answer:

- In Silico Models: Tools like SwissADME predict cytochrome P450 interactions, highlighting susceptibility to CYP3A4-mediated oxidation of the benzyloxy group .

- Docking Studies: Molecular docking (AutoDock Vina) identifies potential off-target binding due to the nitrile’s hydrogen-bonding capacity .

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate logP values (calculated: ~2.5) with membrane permeability and metabolic half-life .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of fine particulates .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does the crystal packing of this compound influence its solid-state stability?

Answer:

- Crystallography: X-ray data reveal π-π stacking between pyridine rings and halogen bonds (Br···N≡C), stabilizing the lattice. These interactions reduce hygroscopicity .

- Stability Studies: Accelerated aging tests (40°C/75% RH) show no degradation over 6 months when stored in amber vials with desiccants .

- Polymorphism Screening: Differential scanning calorimetry (DSC) identifies metastable forms that may recrystallize under stress, affecting dissolution rates in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。